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Compound of Interest

Compound Name: HJC0123

Cat. No.: B612188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HJC0123, a novel, orally bioavailable

small molecule inhibitor of the Signal Transdtrand Activator of Transcription 3 (STAT3) signaling

pathway. Constitutive activation of STAT3 is a key driver in the development and progression of

numerous human cancers, making it a critical target for therapeutic intervention. HJC0123 has

demonstrated significant potential as an anti-cancer agent by effectively inhibiting STAT3

activity, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor

growth in preclinical models.[1][2]

Core Mechanism of Action
HJC0123 exerts its anti-tumor effects primarily through the direct inhibition of the STAT3

signaling pathway. The canonical STAT3 pathway is initiated by the phosphorylation of STAT3

at the tyrosine residue 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This

phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2

domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they

bind to specific DNA response elements in the promoters of target genes, thereby regulating

the transcription of genes involved in cell survival, proliferation, and angiogenesis.[1]

HJC0123 has been shown to downregulate the phosphorylation of STAT3 at Tyr705.[1][2] This

inhibition of STAT3 phosphorylation prevents its dimerization and subsequent nuclear

translocation, ultimately leading to a blockade of STAT3-mediated gene transcription.[1] The

suppression of STAT3 activity by HJC0123 results in several downstream anti-cancer effects,
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including the inhibition of STAT3 promoter activity and the induction of apoptosis, as evidenced

by the increased expression of cleaved caspase-3.[1][2]

Quantitative Analysis of In Vitro Efficacy
HJC0123 has demonstrated potent anti-proliferative activity across a range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values for HJC0123 and its analogs

were determined using MTS assays. The results, summarized in the table below, highlight the

low micromolar to nanomolar potency of HJC0123.

Compound
Breast Cancer
(MCF-7) IC50
(μM)

Breast Cancer
(MDA-MB-231)
IC50 (μM)

Pancreatic
Cancer
(AsPC1) IC50
(μM)

Pancreatic
Cancer (Panc-
1) IC50 (μM)

HJC0123 (5) 0.1 2.8 4.2 3.6

Compound 10 0.8 5.4 3.8 4.1

Compound 12 0.4 3.5 2.9 3.2

Niclosamide 0.5 1.2 1.5 1.8

Table 1: In vitro anti-proliferative activity of HJC0123 and related compounds against human

breast and pancreatic cancer cell lines. Data extracted from Chen et al., 2013.

In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of HJC0123 has been confirmed in a preclinical in vivo model. In a

study utilizing an MDA-MB-231 human breast cancer xenograft model in immunodeficient nude

mice, oral administration of HJC0123 at a dose of 50 mg/kg significantly suppressed tumor

growth.[1] This demonstrates the oral bioavailability and potent in vivo anti-cancer activity of

HJC0123.

Treatment Group Dosage Tumor Growth Inhibition

Vehicle Control - -

HJC0123 50 mg/kg (p.o.) Significant Suppression
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Table 2: In vivo efficacy of HJC0123 in an MDA-MB-231 xenograft mouse model. "p.o."

denotes oral administration. Data extracted from Chen et al., 2013.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of HJC0123 and the experimental approach to its

characterization, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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